molecular formula C17H15N3OS2 B2533139 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide CAS No. 393566-08-0

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

Cat. No.: B2533139
CAS No.: 393566-08-0
M. Wt: 341.45
InChI Key: PYCBHLJVFAFOOE-UHFFFAOYSA-N
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Description

N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a benzylsulfanyl group and at the 2-position with a 2-methylbenzamide moiety. This structural combination is significant in agrochemical and pharmaceutical research due to the bioactivity of thiadiazole derivatives .

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)15(21)18-16-19-20-17(23-16)22-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCBHLJVFAFOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide typically involves the reaction of 2-amino-5-(benzylsulfanyl)-1,3,4-thiadiazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, as it has demonstrated cytotoxic activity against certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis.

    Pathways Involved: By inhibiting key enzymes, the compound can disrupt essential cellular processes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key analogues and their properties:

Compound Name Substituents (Position 5 / Position 2) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%)
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide (Main Compound) Benzylsulfanyl / 2-methylbenzamide C₁₇H₁₅N₃OS₂ 349.45 Not reported Not reported
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) Benzylthio / phenoxyacetamide C₂₂H₂₄N₃O₂S₂ 450.58 133–135 88
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide Ethylsulfanyl / 2-methylbenzamide C₁₂H₁₃N₃OS₂ 279.38 Not reported Not reported
N-[5-(3,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide 3,4-Dichlorophenyl / 2-methylbenzamide C₁₆H₁₁Cl₂N₃OS 380.25 Not reported Not reported
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide 4-Chlorobenzylsulfanyl / 3-methylbenzamide C₁₇H₁₄ClN₃OS₂ 383.89 Not reported Not reported

Key Observations :

  • Substituent Effects on Melting Points : Benzylsulfanyl derivatives (e.g., 5h) exhibit lower melting points (~133–135°C) compared to ethylsulfanyl analogues (e.g., 5f: 158–160°C ), likely due to reduced crystallinity from bulky aromatic groups.
  • Molecular Weight and Lipophilicity : The main compound (349.45 g/mol) is heavier than ethylsulfanyl analogues (e.g., 279.38 g/mol ), suggesting enhanced lipophilicity, which may improve membrane permeability in biological systems.

Stability and Reactivity

  • Amide Group Stability : The 2-methylbenzamide moiety is more hydrolytically stable than acetamide derivatives (e.g., 5h ), which could improve shelf life.

Biological Activity

N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of thiadiazoles, which are known for their potential pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on various studies and research findings.

  • Molecular Formula : C15H14N4OS
  • Molecular Weight : 298.36 g/mol
  • CAS Number : 831244-17-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzylsulfanyl group enhances lipophilicity, facilitating cellular uptake. Once inside the cell, the compound may interact with enzymes or receptors involved in various biological pathways.

1. Antimicrobial Activity

Studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains and fungi. For instance:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Inhibitory effects observed against Candida albicans.

2. Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that:

  • It induces apoptosis in cancer cell lines such as HeLa and MCF-7.
  • The mechanism involves the activation of caspases and modulation of apoptotic pathways.

3. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential:

  • It reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several thiadiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, demonstrating its potential as an antimicrobial agent .

Study 2: Anticancer Properties

In a study evaluating various compounds for anticancer activity, this compound was found to inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment .

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 32 µg/mL
AntimicrobialS. aureusMIC = 32 µg/mL
AnticancerMCF-7IC50 = 25 µM
Anti-inflammatoryMacrophagesReduced TNF-alpha production

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